2-Methyl-N-(1S-naphthalen-2-yl-ethyl)-benzamide
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Overview
Description
2-Methyl-N-(1S-naphthalen-2-yl-ethyl)-benzamide is an organic compound with the molecular formula C20H19NO It is a benzamide derivative, characterized by the presence of a methyl group at the second position of the benzene ring and a naphthyl group attached to the nitrogen atom through an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(1S-naphthalen-2-yl-ethyl)-benzamide typically involves the reaction of 2-methylbenzoic acid with 1-(2-naphthyl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(1S-naphthalen-2-yl-ethyl)-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halides, alkoxides.
Scientific Research Applications
2-Methyl-N-(1S-naphthalen-2-yl-ethyl)-benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(1S-naphthalen-2-yl-ethyl)-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound may interfere with cellular signaling pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds such as 1-naphthylamine and 2-naphthylamine share structural similarities with 2-Methyl-N-(1S-naphthalen-2-yl-ethyl)-benzamide.
Benzamide derivatives: Compounds like N-phenylbenzamide and N-methylbenzamide are structurally related to this compound.
Uniqueness
This compound is unique due to the presence of both a naphthyl and a methyl group, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C20H19NO |
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Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-methyl-N-(1-naphthalen-2-ylethyl)benzamide |
InChI |
InChI=1S/C20H19NO/c1-14-7-3-6-10-19(14)20(22)21-15(2)17-12-11-16-8-4-5-9-18(16)13-17/h3-13,15H,1-2H3,(H,21,22) |
InChI Key |
PNLGQULYJADVGW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC(C)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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